(Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-3-(4-aminophenyl)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O/c1-20-31-26-18-30-14-11-27(26)33(20)19-21-12-15-32(16-13-21)28(34)17-25(22-5-3-2-4-6-22)23-7-9-24(29)10-8-23/h2-11,14,17-18,21H,12-13,15-16,19,29H2,1H3/b25-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRZPPGBHUQHFN-UQQQWYQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N)C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N)C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179173-55-8 | |
| Record name | UR-12715 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJP3E4S4KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one, a compound with the CAS number 179173-55-8, has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[4,5-c]pyridine moiety, which is known for its diverse biological activities. The structural formula is represented as follows:
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of several kinases involved in cancer progression, particularly FLT3, which is frequently mutated in acute myeloid leukemia (AML) cases. Inhibitory assays demonstrated significant activity against FLT3 mutants, suggesting a role in targeted cancer therapies .
- Antiproliferative Effects : In vitro studies have reported that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it was observed to significantly reduce cell viability in MOLM14 cells harboring FLT3 mutations without affecting normal cells like K562 .
- Mechanism-Based Approaches : The compound's structure allows it to engage in mechanism-based inhibition of critical enzymes involved in tumor growth and survival pathways, including those related to cell cycle regulation and apoptosis induction .
Biological Activity Data
The following table summarizes key biological activity data related to (Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one:
Case Studies
Several studies have explored the therapeutic implications of this compound:
- Case Study on AML Treatment : A study focused on the efficacy of (Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one in AML models indicated that it not only inhibited the growth of FLT3-mutant cells but also demonstrated a favorable safety profile compared to existing treatments like gilteritinib .
- Synergistic Effects with Other Agents : Research has also suggested that this compound may exhibit synergistic effects when combined with other anticancer agents, enhancing overall efficacy against resistant cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of selected analogs:
Structural and Functional Group Comparisons
Key Structural and Pharmacological Insights
Core Heterocyclic Systems: The target compound’s imidazo[4,5-c]pyridine moiety differentiates it from analogs with simpler heterocycles (e.g., indole-2-one or piperidin-2-one). This group is associated with kinase selectivity, as seen in clinical candidates like cobimetinib .
Substituent Effects: The 4-aminophenyl group in the target compound could improve solubility or enable hydrogen bonding with targets like ATP-binding pockets. Comparatively, 4-nitrophenyl in CAS 338757-98-5 may confer electron-withdrawing effects, altering reactivity or metabolic stability . Fluorophenyl substituents (e.g., CAS 343375-74-6) are often used to modulate lipophilicity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
